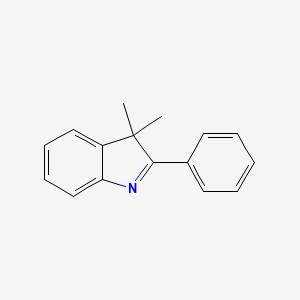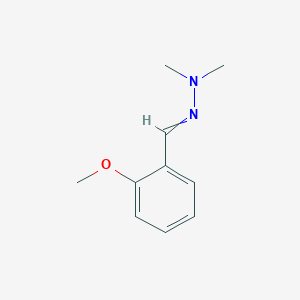![molecular formula C11H7ClN2 B14135230 8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
8-Chloropyrido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C11H7ClN2, and it has a molecular weight of 202.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with chlorinated pyridine derivatives. One common method includes the reaction of 2-aminobenzimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the benzimidazole and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[1,2-a]benzimidazole derivatives .
Aplicaciones Científicas De Investigación
8-Chloropyrido[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 8-Chloropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloropyrido[1,2-a]benzimidazole-8,9-dione: This compound has similar structural features but differs in its electronic and electrochemical properties.
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrido[1,2-a]benzimidazole core but have different substituents that confer unique biological activities.
Uniqueness
8-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of the chlorine atom at the 8-position, which allows for specific substitution reactions and the formation of diverse derivatives.
Propiedades
Fórmula molecular |
C11H7ClN2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
8-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H |
Clave InChI |
LGLFJKQZXNXHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)




![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)


![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)

![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)

